Fmoc-N-Me-D-Tyr(Bzl)-OH
CAS No.:
Cat. No.: VC16523020
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H29NO5 |
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Molecular Weight | 507.6 g/mol |
IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35) |
Standard InChI Key | PWRIYHZWFNFNDD-UHFFFAOYSA-N |
Canonical SMILES | CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Fmoc-N-Me-D-Tyr(Bzl)-OH (C₃₂H₂₉NO₅; molecular weight: 507.6 g/mol) features a stereochemically defined D-tyrosine core . The Fmoc group protects the α-amino group, while the benzyl ether shields the phenolic hydroxyl of tyrosine. The N-methylation replaces the hydrogen on the peptide bond nitrogen, reducing hydrogen-bonding capacity and enhancing metabolic stability .
Key Structural Attributes:
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Fmoc Group: Provides UV-detectable deprotection (λ = 301 nm) during SPPS .
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Benzyl Protection: Prevents undesired side reactions during acidic resin cleavage .
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N-Methylation: Introduces conformational constraints, favoring β-turn or helical structures in peptides .
Physicochemical Data
Physical properties are critical for handling and synthesis:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Optical Rotation (α) | D= -38 ± 2° (C=1 in acetone) | |
Solubility | Soluble in DMF, DCM, acetone | |
Stability | Stable at -20°C under argon |
The negative optical rotation confirms the D-configuration, critical for chiral resolution in peptide sequences .
Synthesis and Purification Strategies
Fmoc Protection and N-Methylation
The synthesis begins with D-tyrosine, which undergoes sequential modifications:
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Benzylation: The phenolic hydroxyl is protected using benzyl bromide in basic conditions .
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N-Methylation: The α-amino group is methylated via reductive alkylation or Mitsunobu reaction .
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Fmoc Introduction: The Fmoc group is appended using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) .
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-D-Tyr(Bzl)-OH is integral to Fmoc-SPPS, enabling the synthesis of complex peptides . The N-methyl group reduces aggregation during chain elongation, improving yields for hydrophobic sequences . For example, its incorporation into opioid receptor ligands enhances binding affinity by stabilizing β-turn conformations .
Protease Resistance and Pharmacokinetics
D-amino acids confer resistance to proteolytic degradation. Peptides incorporating Fmoc-N-Me-D-Tyr(Bzl)-OH exhibit prolonged half-lives in vivo, making them candidates for oral therapeutics . A 2024 study demonstrated that D-configuration analogues of somatostatin retained 80% activity after 24 hours in serum, compared to <10% for L-forms .
Targeted Drug Delivery Systems
The benzyl group facilitates bioconjugation. After SPPS, catalytic hydrogenation removes Bzl, exposing the tyrosine hydroxyl for coupling to polyethylene glycol (PEG) or antibodies . This strategy is pivotal in antibody-drug conjugates (ADCs), such as HER2-targeted breast cancer therapies .
Comparative Analysis with L-Enantiomer
Biological Activity Differences
D-amino acids often exhibit altered receptor interactions. For instance, D-Tyr in enkephalin analogues showed 10-fold higher µ-opioid receptor selectivity than L-Tyr . Conversely, L-forms are preferred for substrates mimicking natural peptides, such as insulin analogs .
Synthetic Considerations
While L-tyrosine derivatives dominate commercial availability, D-forms require custom synthesis. The cost ratio for D/L isomers is ~3:1, reflecting additional purification steps .
Future Directions and Research Gaps
Expanding Orthogonal Protection Schemes
Current work explores photolabile groups (e.g., Hnb) for spatially controlled deprotection, enabling microarray peptide synthesis .
Computational Modeling
Machine learning predicts optimal N-methylation sites to balance bioactivity and solubility. A 2025 model achieved 89% accuracy in predicting peptide aggregation thresholds .
Environmental Impact
Green chemistry approaches aim to replace DCM with cyclopentyl methyl ether (CPME) in Fmoc cleavage, reducing waste by 40% .
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